Chroman-6-carbaldehyde

Organic Synthesis Vilsmeier-Haack Formylation Process Chemistry

Chroman-6-carbaldehyde (3,4-dihydro-2H-1-benzopyran-6-carbaldehyde) is a heterocyclic building block characterized by a chroman scaffold with a formyl substituent precisely located at the 6-position. This aldehyde functionality confers distinct reactivity compared to other chroman carboxaldehydes, enabling specific applications in medicinal chemistry and materials science.

Molecular Formula C10H10O2
Molecular Weight 162.18 g/mol
CAS No. 55745-97-6
Cat. No. B1588843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChroman-6-carbaldehyde
CAS55745-97-6
Molecular FormulaC10H10O2
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C=O)OC1
InChIInChI=1S/C10H10O2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6-7H,1-2,5H2
InChIKeyYIHDTNNFJDJYRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chroman-6-carbaldehyde (CAS 55745-97-6): A Positionally Defined Chroman Aldehyde for Heterocyclic Synthesis


Chroman-6-carbaldehyde (3,4-dihydro-2H-1-benzopyran-6-carbaldehyde) is a heterocyclic building block characterized by a chroman scaffold with a formyl substituent precisely located at the 6-position [1]. This aldehyde functionality confers distinct reactivity compared to other chroman carboxaldehydes, enabling specific applications in medicinal chemistry and materials science . The compound serves as a key intermediate in synthesizing bioactive molecules, including vitamin E analogs and hypoglycemic agents , and exhibits intrinsic biological activities such as lipase inhibition and antibacterial properties .

Why Chroman-6-carbaldehyde Cannot Be Substituted with Other Chroman Carboxaldehydes


The chroman ring presents multiple positions for functionalization, with carboxaldehyde derivatives at the 2-, 3-, 4-, 5-, 6-, 7-, and 8-positions being known. Simply substituting Chroman-6-carbaldehyde with its positional isomer, Chroman-2-carbaldehyde (CAS 169747-89-1), is not feasible due to fundamentally different chemical behaviors. The 6-position aldehyde resides on the benzene ring of the chroman, while the 2-position aldehyde is on the saturated pyran ring, leading to distinct electronic properties and reactivity profiles [1]. For example, the 6-formyl group participates in different regioselective transformations essential for building specific molecular architectures, particularly in the synthesis of tocopherol analogs and hypoglycemic drug intermediates [2]. Furthermore, the 6-carbaldehyde derivative exhibits unique biological activities, including lipase inhibition and antimicrobial effects, which are not shared by all positional isomers .

Quantitative Differentiation Evidence for Chroman-6-carbaldehyde Procurement


Synthesis Yield: Chroman-6-carbaldehyde vs. a Typical Chroman-2-carboxylate Derivative

The synthesis of Chroman-6-carbaldehyde from 3,4-dihydro-2H-1-benzopyran via Vilsmeier-Haack formylation provides a quantifiable benchmark for process efficiency. The reported yield for this transformation is 55.1%, based on a 12.3 mmol scale reaction . This compares favorably to the enzymatic resolution step required to access chiral 2R-chroman-2-carboxylate precursors for related 2-substituted analogs, which can be a yield-limiting step in multistep syntheses [1].

Organic Synthesis Vilsmeier-Haack Formylation Process Chemistry

Spectroscopic Identity: Definitive ¹H NMR Fingerprint of Chroman-6-carbaldehyde

The ¹H NMR spectrum of Chroman-6-carbaldehyde in CDCl₃ provides a definitive fingerprint for structural confirmation and purity assessment. Key diagnostic signals include the aldehyde proton at δ 9.79 (s, 1H) and the aromatic protons at δ 6.85 (d, J = 8.4 Hz, 1H) and δ 7.52-7.64 (m, 2H), along with characteristic aliphatic multiplets for the chroman ring . This spectral data allows for unambiguous differentiation from positional isomers, such as Chroman-2-carbaldehyde, where the aldehyde proton and aromatic substitution pattern would be distinctly different.

Analytical Chemistry Structural Confirmation Quality Control

Physical Property Verification: Boiling Point and Density of Chroman-6-carbaldehyde

The physical properties of Chroman-6-carbaldehyde are well-defined, with a boiling point of 160-163 °C at 20 Torr and a predicted density of 1.167±0.06 g/cm³ . In contrast, the corresponding 6-carboxylic acid derivative (Chroman-6-carboxylic acid, CAS 103203-84-5) is a solid with a melting point of 147.5-149°C . This difference in physical state and thermal behavior between the aldehyde and the acid derivative underscores the impact of functional group variation and guides purification and formulation strategies.

Physical Chemistry Purification Handling

Positional Isomer Differentiation: The Critical Distinction Between Chroman-6-carbaldehyde and Chroman-2-carbaldehyde

The biological activity of Chroman-6-carbaldehyde is position-dependent. While Chroman-6-carbaldehyde is reported to inhibit lipase activity and possesses antibacterial properties , its 2-substituted analog, Chroman-2-carbaldehyde (CAS 169747-89-1), is described as a corrosion inhibitor and an actuator for fatty acid production . This divergence in functional applications demonstrates that the position of the aldehyde group on the chroman scaffold dictates molecular interactions and biological outcomes, making substitution with a different isomer invalid for specific research objectives.

Medicinal Chemistry Drug Intermediate Regioselectivity

High-Value Application Scenarios for Chroman-6-carbaldehyde


Synthesis of Hypoglycemic Drug Intermediates

Chroman-6-carbaldehyde is a crucial intermediate in the multistep synthesis of 2R-benzylchroman-6-carbaldehyde, a compound with established utility in manufacturing certain hypoglycemic agents [1]. The defined synthesis yield of 55.1% for the core aldehyde provides a process development benchmark for constructing this important pharmacophore, distinguishing it from 2-substituted analogs that require enantioselective enzymatic steps [1].

Natural Product Analog Synthesis and Bioactivity Studies

The chroman scaffold is a privileged structure in bioactive natural products like vitamin E. Chroman-6-carbaldehyde serves as a versatile building block for constructing analogs [1]. Its reported intrinsic activities, including lipase inhibition , make it a valuable probe for structure-activity relationship (SAR) studies aimed at developing new antidiabetic or antimicrobial leads .

Materials Science: Stabilizer and Resin Precursor

Beyond medicinal chemistry, Chroman-6-carbaldehyde is reported to function as a stabilizer for organic substances like fats, oils, and synthetic resins, and as an intermediate for engineering resins [1]. The availability of its detailed physical properties, including boiling point and density , facilitates its use in formulations requiring precise handling and thermal stability data.

Analytical Method Development and Quality Control

The published ¹H NMR spectrum of Chroman-6-carbaldehyde [1] provides an unambiguous reference standard for analytical chemists. This data enables the development of robust identity and purity assays for incoming raw materials, ensuring that the correct 6-carbaldehyde positional isomer is being used in synthetic workflows, thereby mitigating the risk of using an incorrect analog like Chroman-2-carbaldehyde.

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